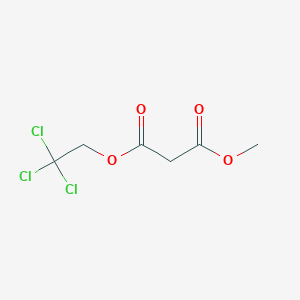
Propanedioic acid, methyl 2,2,2-trichloroethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, methyl 2,2,2-trichloroethyl ester can be synthesized through the esterification of malonic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Propanedioic acid, methyl 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and 2,2,2-trichloroethanol.
Alkylation: The compound can participate in alkylation reactions where the ester group is replaced by an alkyl group.
Reduction: The trichloroethyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Alkylation: Requires the use of alkyl halides and a strong base like sodium hydride or potassium tert-butoxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Hydrolysis: Malonic acid and 2,2,2-trichloroethanol.
Alkylation: Alkyl-substituted malonates.
Reduction: Ethyl malonate derivatives.
科学研究应用
Propanedioic acid, methyl 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various malonate derivatives.
Biology: Investigated for its potential role in enzyme inhibition studies, particularly those involving malonate-sensitive enzymes.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism by which propanedioic acid, methyl 2,2,2-trichloroethyl ester exerts its effects is primarily through its ability to act as a malonate derivative. Malonate compounds are known to inhibit certain enzymes by mimicking the structure of their natural substrates. This compound may interact with enzymes involved in metabolic pathways, thereby affecting their activity.
相似化合物的比较
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, but with two methyl groups instead of a trichloroethyl group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups.
Methyl 2,2,3-trichloropropanoate: A related compound with a similar trichloroethyl group but different ester structure.
Uniqueness
Propanedioic acid, methyl 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
103710-59-4 |
|---|---|
分子式 |
C6H7Cl3O4 |
分子量 |
249.5 g/mol |
IUPAC 名称 |
1-O-methyl 3-O-(2,2,2-trichloroethyl) propanedioate |
InChI |
InChI=1S/C6H7Cl3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2-3H2,1H3 |
InChI 键 |
KXMZIOYCRUDIJZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


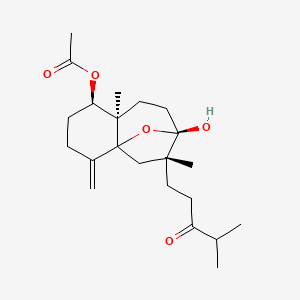
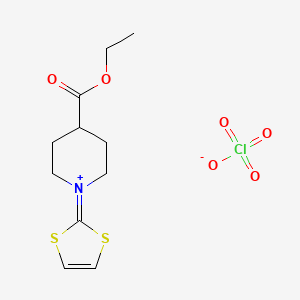
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
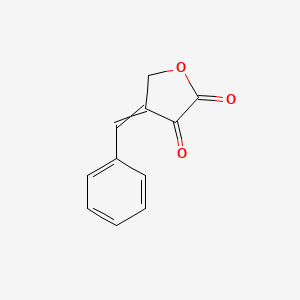
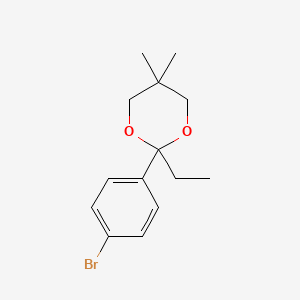
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
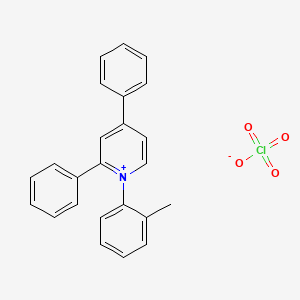
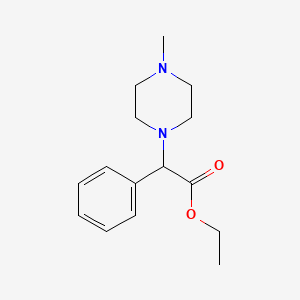
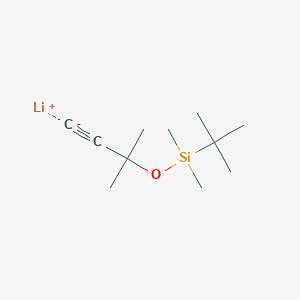
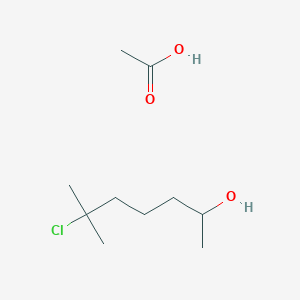
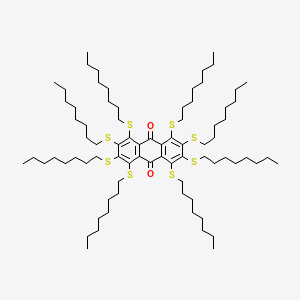

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
